Cas no 2680830-06-0 (benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate)

Benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate is a synthetic organic compound featuring an indazole core functionalized with a carbamate group and an allyl substituent. This structure imparts versatility in pharmaceutical and chemical synthesis applications, particularly as an intermediate in the development of biologically active molecules. The presence of the allyl group enhances reactivity for further functionalization, while the carbamate moiety offers stability under various reaction conditions. Its well-defined molecular architecture makes it valuable for medicinal chemistry research, including the design of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal purity and performance in synthetic workflows.
benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate structure
2680830-06-0 structure
Product name:benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate
CAS No:2680830-06-0
MF:C18H17N3O2
MW:307.346483945847
CID:5635442
PubChem ID:165927107

benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2680830-06-0
    • benzyl N-[2-(prop-2-en-1-yl)-2H-indazol-6-yl]carbamate
    • EN300-28291710
    • benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate
    • Inchi: 1S/C18H17N3O2/c1-2-10-21-12-15-8-9-16(11-17(15)20-21)19-18(22)23-13-14-6-4-3-5-7-14/h2-9,11-12H,1,10,13H2,(H,19,22)
    • InChI Key: XNTOVEJITYFBMJ-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC2=CN(CC=C)N=C2C=1)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 307.132076794g/mol
  • Monoisotopic Mass: 307.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 56.2Ų

benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28291710-1.0g
benzyl N-[2-(prop-2-en-1-yl)-2H-indazol-6-yl]carbamate
2680830-06-0 95.0%
1.0g
$1414.0 2025-03-19
Enamine
EN300-28291710-2.5g
benzyl N-[2-(prop-2-en-1-yl)-2H-indazol-6-yl]carbamate
2680830-06-0 95.0%
2.5g
$2771.0 2025-03-19
Enamine
EN300-28291710-5g
benzyl N-[2-(prop-2-en-1-yl)-2H-indazol-6-yl]carbamate
2680830-06-0
5g
$4102.0 2023-09-08
Enamine
EN300-28291710-0.5g
benzyl N-[2-(prop-2-en-1-yl)-2H-indazol-6-yl]carbamate
2680830-06-0 95.0%
0.5g
$1357.0 2025-03-19
Enamine
EN300-28291710-5.0g
benzyl N-[2-(prop-2-en-1-yl)-2H-indazol-6-yl]carbamate
2680830-06-0 95.0%
5.0g
$4102.0 2025-03-19
Enamine
EN300-28291710-0.05g
benzyl N-[2-(prop-2-en-1-yl)-2H-indazol-6-yl]carbamate
2680830-06-0 95.0%
0.05g
$1188.0 2025-03-19
Enamine
EN300-28291710-0.1g
benzyl N-[2-(prop-2-en-1-yl)-2H-indazol-6-yl]carbamate
2680830-06-0 95.0%
0.1g
$1244.0 2025-03-19
Enamine
EN300-28291710-10g
benzyl N-[2-(prop-2-en-1-yl)-2H-indazol-6-yl]carbamate
2680830-06-0
10g
$6082.0 2023-09-08
Enamine
EN300-28291710-10.0g
benzyl N-[2-(prop-2-en-1-yl)-2H-indazol-6-yl]carbamate
2680830-06-0 95.0%
10.0g
$6082.0 2025-03-19
Enamine
EN300-28291710-0.25g
benzyl N-[2-(prop-2-en-1-yl)-2H-indazol-6-yl]carbamate
2680830-06-0 95.0%
0.25g
$1300.0 2025-03-19

Additional information on benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate

Introduction to benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate (CAS No. 2680830-06-0)

Benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate, with the CAS number 2680830-06-0, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The chemical structure of benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate features a benzyl group attached to the carbamate moiety, which is further linked to a substituted indazole ring. The presence of the propenyl group (prop-2-en-1-yl) adds additional complexity and reactivity to the molecule, making it an interesting candidate for various biochemical studies.

Recent research has focused on the synthesis and biological evaluation of benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate. A study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of this compound using a multi-step reaction sequence involving palladium-catalyzed coupling reactions and subsequent carbamation. The researchers highlighted the importance of optimizing reaction conditions to achieve high yields and purity, which are crucial for downstream applications.

In terms of biological activity, benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate has shown promising results in several assays. One notable study conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action was attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-kB and MAPK.

Another area of interest is the potential anticancer activity of benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate. Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism behind this effect is thought to involve the disruption of mitochondrial function and the activation of caspase-dependent pathways. These findings suggest that benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-ylcarbamate could be a valuable lead compound for the development of novel anticancer drugs.

The neuroprotective properties of benzyl N-2-(prop-2-en-1-yl)-2H-indazol-6-yldarbamate have also been investigated. A study published in Neuropharmacology in 2020 reported that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings have important implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its biological activities, the physicochemical properties of benzyl N-2-(propen-ylyl)-indazol-carbamate have been extensively characterized. The compound is highly soluble in organic solvents such as DMSO and ethanol, making it suitable for use in various biochemical assays and drug delivery systems. Its stability under different conditions has also been evaluated, with results indicating that it remains stable at room temperature for extended periods, facilitating storage and handling.

The potential therapeutic applications of benzyl N-(propen-ylyl)-indazol-carbamate are further supported by its favorable pharmacokinetic profile. Preclinical studies have shown that this compound exhibits good oral bioavailability and a favorable distribution pattern, with significant accumulation in target tissues such as the brain and tumors. These properties make it an attractive candidate for further development as a therapeutic agent.

In conclusion, benzyl N-(propen-ylyl)-indazol-carbamate (CAS No. 2680830)--06--0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an important molecule for further investigation. Ongoing research efforts aim to optimize its properties and explore its full therapeutic potential, paving the way for new treatments in areas such as inflammation, cancer, and neurodegenerative diseases.

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